molecular formula C7H14N2O2 B13247892 3-Amino-3-(oxolan-3-yl)propanamide

3-Amino-3-(oxolan-3-yl)propanamide

Cat. No.: B13247892
M. Wt: 158.20 g/mol
InChI Key: APFKUILWHYNEMI-UHFFFAOYSA-N
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Description

3-Amino-3-(oxolan-3-yl)propanamide is a chemical compound with the molecular formula C7H14N2O2 It is characterized by the presence of an amino group, an oxolane ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(oxolan-3-yl)propanamide typically involves the reaction of oxolane derivatives with amino-propanamide precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the preparation of intermediate compounds, purification through crystallization or distillation, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(oxolan-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of amino-substituted compounds .

Scientific Research Applications

3-Amino-3-(oxolan-3-yl)propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(oxolan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions. These interactions can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(oxolan-3-yl)propanamide is unique due to its specific combination of an oxolane ring and a propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-amino-3-(oxolan-3-yl)propanamide

InChI

InChI=1S/C7H14N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h5-6H,1-4,8H2,(H2,9,10)

InChI Key

APFKUILWHYNEMI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(CC(=O)N)N

Origin of Product

United States

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